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molecular formula C16H16O2 B1338678 3'-Methoxy-3-phenylpropiophenone CAS No. 76106-76-8

3'-Methoxy-3-phenylpropiophenone

Cat. No. B1338678
M. Wt: 240.3 g/mol
InChI Key: UGWKQZILABRHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653508B2

Procedure details

14.9 g (0.05 mole) of potassium dichromate in a mixture of 50 ml of water and 10 ml of concentrated sulfuric acid were added to a solution of 34 g (0.14 mole) of 1-(3-methoxyphenyl)-3-phenylpropan-1-ol in 500 ml of ether while cooling with ice and stirred overnight at 20° C. The aqueous, green phase was separated and extracted twice with 100 ml of ether each time. The combined ether extracts were dried over sodium sulfate and the solvent was then removed in vacuo. 28.0 g (83%) of the compound 1-(methoxyphenyl)-3-phenylpropan-1-one were obtained as a yellow oil, which was reacted further without prior purification.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
1-(3-methoxyphenyl)-3-phenylpropan-1-ol
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]([OH:29])[CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:17]=[CH:18][CH:19]=1>O.S(=O)(=O)(O)O.CCOCC>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([C:20](=[O:29])[CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:17]=[CH:18][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
1-(3-methoxyphenyl)-3-phenylpropan-1-ol
Quantity
34 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CCC1=CC=CC=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The aqueous, green phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 ml of ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was then removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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